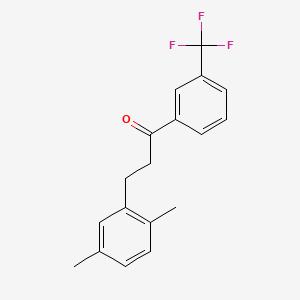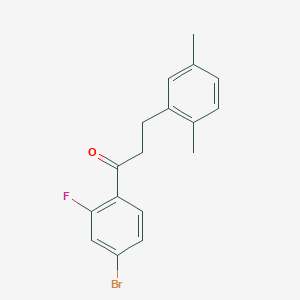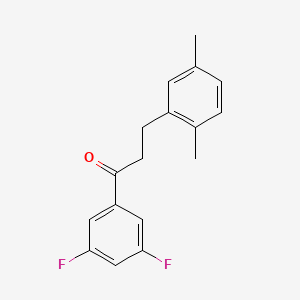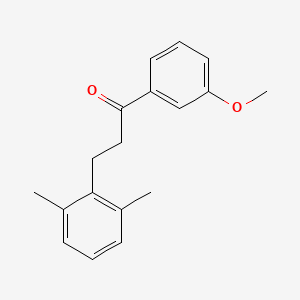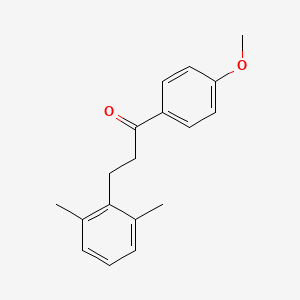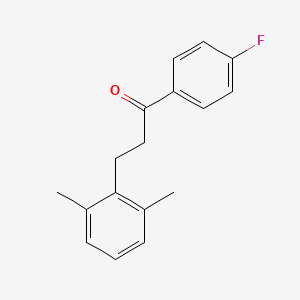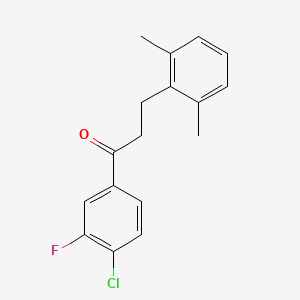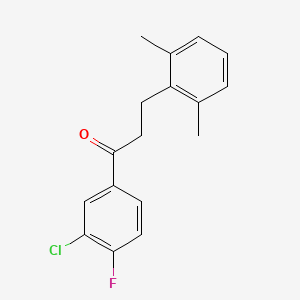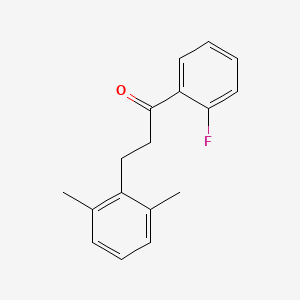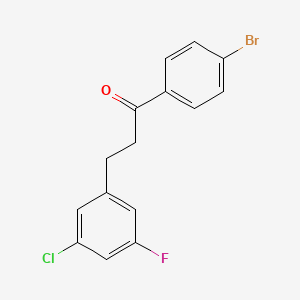
4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H11BrClFO . It has a molecular weight of 341.6 .
Molecular Structure Analysis
The molecular structure of 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone consists of a propiophenone core with bromo, chloro, and fluoro substituents on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone include a molecular weight of 341.6 and a molecular formula of C15H11BrClFO . Other properties such as melting point, boiling point, and density are not available in the literature .Applications De Recherche Scientifique
Materials Science and Polymer Chemistry
Halogenated aromatic compounds have been utilized in the synthesis of novel copolymers. For instance, ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including those with bromo, chloro, and fluoro substituents, were copolymerized with styrene to produce copolymers. These copolymers were characterized by various analytical techniques and showed specific decomposition behaviors, indicating their potential utility in materials science for creating polymers with desired thermal properties and stability (Kharas et al., 2016).
Organic Synthesis and Chemical Reactivity
In organic synthesis, halogenated compounds often serve as key intermediates for constructing complex molecules due to their reactivity. A study on the synthesis of thiophene derivatives through Suzuki cross-coupling reactions involving bromo, chloro, and fluoro substituents showed that these halogenated compounds could lead to the formation of molecules with significant bioactive properties. This indicates the broader utility of halogenated compounds like 4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone in synthesizing new chemical entities with potential pharmacological applications (Ikram et al., 2015).
Photophysical and Electrochemical Properties
The study of halogenated aromatic compounds also extends to their photophysical and electrochemical properties. For example, research involving compounds with structural similarities, such as halogen-substituted phenols, has explored their behavior under various conditions, including low-temperature matrices and upon UV irradiation. Such studies contribute to understanding the fundamental properties of these compounds, which can be essential for designing materials with specific optical or electronic characteristics (Nanbu et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-12-4-2-11(3-5-12)15(19)6-1-10-7-13(17)9-14(18)8-10/h2-5,7-9H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMRBXWPIIRYNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644949 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone | |
CAS RN |
898750-49-7 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

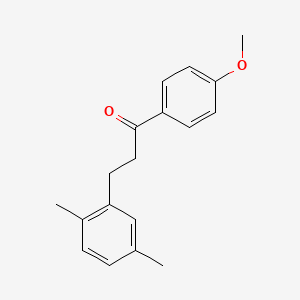
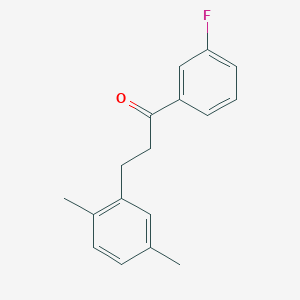
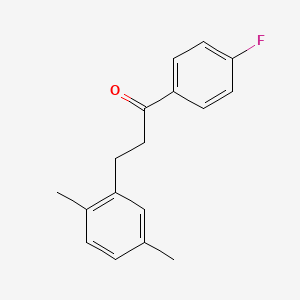
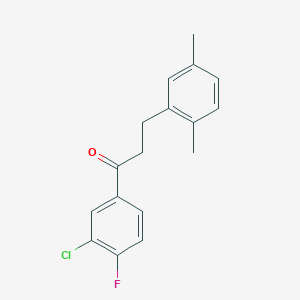
![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)
